molecular formula C15H14N2O2 B11725213 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

Cat. No.: B11725213
M. Wt: 254.28 g/mol
InChI Key: CRAXNVSMZGHDOX-UHFFFAOYSA-N
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Description

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is a benzoic acid derivative featuring a phenylhydrazone substituent at the 2-position. The molecule consists of a benzoic acid core linked to an ethyl group, which is further modified by a phenylhydrazin-ylidene moiety. This structure enables diverse intermolecular interactions, including hydrogen bonding via the carboxylic acid group and π-π stacking from the aromatic rings. Such properties make it relevant in crystallography, pharmaceutical chemistry, and materials science .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-(N-anilino-C-methylcarbonimidoyl)benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI Key

CRAXNVSMZGHDOX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Classical Condensation of β-Keto Benzoic Acid Derivatives with Phenylhydrazine

The most common approach involves the condensation of β-keto benzoic acid derivatives with phenylhydrazine. For example, ethyl 3-oxo-3-phenylpropanoate reacts with phenylhydrazine in ethanol under reflux conditions (80–90°C) for 2–4 hours. The reaction proceeds via nucleophilic attack of the phenylhydrazine on the carbonyl group, followed by dehydration to form the hydrazone linkage .

Reaction Scheme:

Benzoic acid derivative (β-keto ester)+PhenylhydrazineEtOH, reflux2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid\text{Benzoic acid derivative (β-keto ester)} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid}

Optimization Data:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80278
Methanol70365
Acetic acid1001.582

Acidic conditions (e.g., acetic acid) enhance reaction efficiency by protonating the carbonyl oxygen, increasing electrophilicity .

Catalytic Methods Using Transition Metals

Transition metal catalysts, such as palladium(II) acetate or copper triflate, improve regioselectivity and reaction rates. For instance, a palladium-catalyzed coupling between vinyl azides and potassium thiocyanate generates intermediates that react with phenylhydrazine to form the target compound .

Procedure:

  • React 3-(2-bromoethyl)benzoic acid with phenylhydrazine in dimethylformamide (DMF).

  • Add 5 mol% Pd(OAc)₂ and stir at 60°C for 4 hours.

  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics:

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂DMF6075
Cu(OTf)₂THF7068
FeBr₃Ethanol8060

Catalytic methods reduce side reactions, particularly in sterically hindered substrates .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. A mixture of β-keto benzoic acid and phenylhydrazine in ethanol undergoes microwave heating (100°C, 150 W) for 10–15 minutes, achieving yields up to 85% .

Advantages:

  • Time Efficiency: 10 minutes vs. 2 hours (conventional heating).

  • Enhanced Purity: Reduced byproduct formation due to uniform heating.

Comparative Data:

MethodTimeYield (%)Purity (%)
Conventional2 h7890
Microwave10 min8595

Multi-Step Synthesis with Protecting Groups

For substrates sensitive to acidic conditions, a protecting-group strategy is employed:

  • Protection: Convert benzoic acid to its methyl ester using diazomethane.

  • Condensation: React the protected β-keto ester with phenylhydrazine in THF.

  • Deprotection: Hydrolyze the ester with aqueous NaOH to regenerate the carboxylic acid .

Example:

  • Methyl 3-oxo-3-phenylpropanoate + phenylhydrazine → Methyl hydrazone intermediate (yield: 80%).

  • Hydrolysis with 2M NaOH → this compound (yield: 92%).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized reagents, such as polymer-bound DCC (dicyclohexylcarbodiimide), facilitate easy purification. The β-keto benzoic acid is anchored to a resin, reacted with phenylhydrazine, and cleaved using trifluoroacetic acid (TFA) .

Steps:

  • Load β-keto benzoic acid onto Wang resin.

  • Treat with phenylhydrazine and DCC in dichloromethane.

  • Cleave with TFA/water (95:5) to release the product.

Yield: 70–75% with >90% purity (HPLC).

Green Chemistry Approaches

Eco-friendly methods use water as a solvent and catalysts like ZnO nanoparticles:

  • Procedure: Mix β-keto benzoic acid, phenylhydrazine, and nano-ZnO in water. Heat at 80°C for 1 hour .

  • Yield: 80% with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide and Hydrazone Derivatives

1-Acetyl-2-phenylhydrazine (CAS 114-83-0)
  • Structure : Acetyl group replaces the benzoic acid, forming a simpler hydrazide.
  • Synthesis : Prepared via condensation of phenylhydrazine with acetyl chloride.
  • Key Differences : Lacks the carboxylic acid group, reducing hydrogen-bonding capacity and acidity. Used primarily as a precursor in organic synthesis .
2-{2-[(E)-(2-Benzoylhydrazin-1-ylidene)methyl]phenoxy}acetic Acid
  • Structure: Benzoyl hydrazone linked to an acetic acid group via a phenoxy bridge.
  • Hydrogen Bonding : Forms intramolecular N–H···O bonds, stabilizing the planar structure.
  • Biological Relevance : Explored for antimicrobial activity, unlike the target compound, which lacks nitroimidazole or similar bioactive groups .

Benzoic Acid Derivatives with Aromatic Substituents

2-[1-(2-Naphthyl)ethyl]benzoic Acid (CAS 904236-46-0)
  • Structure : Naphthyl group replaces phenylhydrazin-ylidene.
  • Physicochemical Properties: Melting point 162–165°C; slight solubility in DMSO and methanol.
  • Applications : Used in organic synthesis; steric bulk from the naphthyl group reduces solubility compared to the target compound .
Benzoic Acid–2-{(E)-[(E)-2-(2-Pyridyl-methylidene)hydrazin-1-ylidene]methyl}-pyridine (2/1)
  • Structure : Co-crystal of benzoic acid with a pyridinealdazine derivative.
  • Crystallography : Stabilized by O–H···N hydrogen bonds, forming chains. Demonstrates how benzoic acid can template co-crystal formation, a property relevant to the target compound .

Nitroimidazole-Containing Analogues

2-{[1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]-carbonyl}benzoic Acid
  • Structure : Benzoic acid linked to a nitroimidazole via an ester.
  • Biological Activity : Nitroimidazole moiety confers antimicrobial and antiparasitic properties.
  • Crystal Packing : Dihedral angle of 34.93° between aromatic planes; O–H···N hydrogen bonds form chains along the c-axis. Similar hydrogen-bonding motifs may occur in the target compound .

Acetohydrazide Derivatives

2-Hydroxy-2,2-diphenyl-N'-[(substituted phenyl)methylene]acetohydrazides
  • Synthesis : Refluxing acetohydrazide with aromatic aldehydes.
  • Structural Features : Planar hydrazone linkage with substituent-dependent hydrogen bonding. Lacks the benzoic acid group, limiting ionic interactions .

Comparative Analysis Table

Compound Core Structure Key Substituent Hydrogen Bonding Applications
Target Compound Benzoic acid Phenylhydrazin-ylidene O–H···O/N, π-π stacking Material science, synthesis
1-Acetyl-2-phenylhydrazine Hydrazide Acetyl N–H···O Precursor in synthesis
2-[1-(2-Naphthyl)ethyl]benzoic Acid Benzoic acid Naphthyl O–H···O, steric hindrance Organic synthesis
Nitroimidazole-benzoic acid Benzoic acid + ester Nitroimidazole O–H···N, antimicrobial Pharmaceuticals
Pyridinealdazine co-crystal Co-crystal Pyridinealdazine O–H···N, chain formation Crystallography studies

Research Findings and Implications

  • Crystallography: The target compound’s phenylhydrazone group may adopt a non-planar conformation due to steric effects, contrasting with planar hydrazones in .
  • Synthetic Routes : Similar to acetohydrazides (), the target compound can be synthesized via hydrazine-aldehyde condensation, with purification via recrystallization.
  • The benzoic acid moiety could enhance bioavailability compared to simpler hydrazides .

Biological Activity

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid, also known by its CAS number 860650-73-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 254.28 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a hydrazine derivative, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydrazine groups in the structure may facilitate antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
  • Hormonal Modulation : There is evidence indicating that this compound can influence hormone levels, particularly those related to growth and development in plants, suggesting potential applications in agriculture.

Antimicrobial Activity

A recent study assessed the antimicrobial properties of similar hydrazine derivatives and found that compounds with structural similarities to this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 0.5 μg/mL for some derivatives, indicating strong potential for therapeutic applications against bacterial infections .

Cytotoxicity Evaluation

In vitro cytotoxicity tests on human cell lines have shown that derivatives related to this compound exhibit low toxicity levels. For instance, compounds were tested against HEK-293 cells and demonstrated negligible hemolytic effects at high concentrations (64 μg/mL), making them suitable candidates for further development .

Agricultural Applications

One notable case study involved the use of 4-(2-phenylethynyl) benzoic acid, a structural analog, which was found to effectively inhibit seed germination in tomato plants at concentrations as low as 0.5 μM. This suggests that similar compounds could be used for chemical pruning in horticulture, enhancing growth regulation without adversely affecting overall plant health .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialMIC as low as 0.5 μg/mL against various bacteria
CytotoxicityLow toxicity to HEK-293 cells; negligible hemolysis
Plant Growth RegulationInhibits seed germination at low concentrations

Q & A

Q. What are the common synthetic routes for preparing 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid, and what factors influence reaction yields?

The synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For example, analogous hydrazone compounds are synthesized via refluxing substituted benzaldehydes with hydrazine hydrate in ethanol or DMF, followed by acidification to precipitate the product . Key factors affecting yields include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
  • Temperature : Elevated temperatures (e.g., 150°C in DMF) improve kinetics but risk decomposition .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in nucleophilic substitution steps .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Q. How does the presence of electron-withdrawing or donating groups on the phenyl ring affect the compound's reactivity?

Substituents on the phenyl ring modulate electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Increase hydrazone stability by delocalizing electron density, favoring tautomeric equilibrium toward the enol-imine form .
  • Electron-donating groups (e.g., OMe, CH₃) : Enhance nucleophilicity of the hydrazine nitrogen, accelerating condensation reactions but potentially reducing thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing hydrazone derivatives of benzoic acids?

Contradictions often arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR : Monitors dynamic tautomeric equilibria in solution .
  • DFT calculations : Predicts dominant tautomers and compares computed vs. experimental NMR/IR data .
  • Cocrystallization studies : Stabilizes specific tautomers via supramolecular interactions (e.g., hydrogen bonding with benzoic acid dimers) .

Q. What strategies are effective in optimizing reaction conditions to minimize by-products during synthesis?

  • Stepwise purification : Use column chromatography post-acidification to isolate intermediates before final cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours → 1–2 hours) and minimizes thermal degradation .
  • pH control : Maintain mildly acidic conditions (pH 4–6) to suppress side reactions like over-oxidation of hydrazone groups .

Q. What computational methods are recommended to predict the tautomeric behavior of hydrazone derivatives in solution?

  • Density Functional Theory (DFT) : Calculates relative energies of tautomers using functionals like B3LYP/6-311+G(d,p) .
  • Molecular Dynamics (MD) simulations : Models solvent effects (e.g., DMSO vs. water) on tautomeric populations .
  • NMR chemical shift prediction tools : Software (e.g., ACD/Labs) correlates computed shifts with experimental data to validate models .

Q. How can researchers design experiments to probe the biological activity of this compound against specific enzyme targets?

  • Docking studies : Use AutoDock Vina to predict binding modes with targets like cyclooxygenase (COX) or acetylcholinesterase .
  • Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric methods (e.g., Ellman’s assay for cholinesterases) .
  • Cellular viability assays : Pair with ROS detection kits to evaluate cytotoxicity and mechanistic pathways .

Q. What are the challenges in scaling up laboratory synthesis to gram-scale production while maintaining purity?

  • Solvent selection : Replace DMF with greener solvents (e.g., ethanol-water mixtures) to simplify purification .
  • Continuous flow systems : Enhance heat/mass transfer and reduce batch variability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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